3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid
Overview
Description
FA-alkyne is a novel clickable fumarate-competitive chemoproteomic probe
Scientific Research Applications
Crystallography and Structural Analysis
Isomer Studies : Research on isomers of related compounds like 3-(benzoxazol-2-yl)prop-2-enoic acid demonstrates the significance of molecular structure in defining properties like hydrogen bonding and supramolecular structures, which are crucial in material science and pharmaceuticals (Trujillo-Ferrara et al., 2004).
X-ray Crystallography : Investigations on compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography and spectroscopic methods provide insights into molecular interactions and stability, essential for developing new materials and drugs (Venkatesan et al., 2016).
Organic Synthesis and Catalysis
Palladium-catalyzed Cross-coupling : Research demonstrates the synthesis of 3,3-disubstituted prop-2-enoic acids using palladium-catalyzed cross-coupling, highlighting its potential in synthesizing complex organic molecules (Abarbri et al., 2002).
Synthesis of Isomers : Studies on the synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives illustrate the versatility of these compounds in organic synthesis and potential pharmacological applications (Modzelewska-Banachiewicz et al., 2009).
Materials Science and Nonlinear Optics
- Photoalignment of Liquid Crystals : The use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting photoalignment of nematic liquid crystalsindicates their potential in the development of advanced liquid crystal displays (Hegde et al., 2013).
- Nonlinear Optical Activity : Research on compounds like (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid focuses on their nonlinear optical activity, which is significant for applications in photonics and telecommunications (Venkatesan et al., 2016).
properties
IUPAC Name |
(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRXTZFQAPCDC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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